Eleclazine hydrochloride
Overview
Description
Eleclazine hydrochloride is a useful research compound. Its molecular formula is C21H17ClF3N3O3 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhanced Selectivity for Long QT Syndrome Type 3 : Eleclazine exhibits a high degree of selectivity for cardiac late sodium current (INa) over peak INa, particularly beneficial in long QT syndrome type 3 (LQT3) and overlap LQT3/Brugada syndrome. This selectivity is significant in addressing these specific cardiac conditions, with eleclazine inhibiting late INa from both wild-type and mutant channels effectively (El-Bizri et al., 2017).
Protection Against Atrial Arrhythmias : In a porcine model, eleclazine demonstrated efficacy in protecting against atrial premature beats and atrial fibrillation. This was achieved through the inhibition of late INa, highlighting its potential in treating cardiac arrhythmias (Fuller et al., 2016).
Effects in Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes : Research on human induced pluripotent stem cell–derived cardiomyocytes indicated that eleclazine, along with GS-967, can reduce peak sodium current in a use-dependent manner. This property contributes to its antiarrhythmic efficacy, with unique effects on sodium channel inhibition (Potet et al., 2020).
Protection Against Ischemia-Induced Vulnerability : Eleclazine provides protection against ischemia-induced atrial fibrillation and repolarization abnormalities in both atrial and ventricular settings. This is especially relevant in conditions of myocardial ischemia, which can initiate arrhythmias (Justo et al., 2016).
Impact on Defibrillation Threshold and Ventricular Fibrillation : Interestingly, eleclazine does not significantly alter the defibrillation threshold or the dominant frequency of ventricular fibrillation, suggesting its suitability for use in patients with implantable cardioverter defibrillators (Silva et al., 2017).
Atrial-Ventricular Differences in Inhibition : Eleclazine shows similar effects in inhibiting voltage-gated Na+ currents in both atrial and ventricular myocytes, with potential for atrial-selective antiarrhythmic action. This indicates its utility across different cardiac cell types (Caves et al., 2020).
Reduction of Atrial Fibrillation Dominant Frequency : In cultured atrial myocyte monolayers, eleclazine effectively reduced the dominant frequency of atrial fibrillation and facilitated arrhythmia suppression. This showcases its potential in managing atrial fibrillation at a cellular level (Serrano et al., 2020).
Superiority to Flecainide in Suppressing Ventricular Tachycardia : When compared with flecainide, eleclazine was found to be more effective in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in a porcine model. This highlights its potential superiority over some existing treatments for certain types of ventricular arrhythmias (Bacic et al., 2017).
Properties
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448754-43-5 | |
Record name | Eleclazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELECLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.